(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol
Overview
Description
(3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol is a chemical compound belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol typically involves the cycloaddition of nitrile oxides to alkenes, forming isoxazolines, which are then brominated. The reaction conditions often include the use of catalysts such as copper (I) or ruthenium (II) for the cycloaddition process .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of eco-friendly and metal-free synthetic routes is also being explored to minimize environmental impact .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
- 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid amide
- 3-Bromo-5-cyclohexyl-4,5-dihydroisoxazole
- 3-Bromo-5-phenyl-4,5-dihydroisoxazole
Comparison: Compared to its analogs, (3-Bromo-4,5-dihydro-isoxazol-5-YL)-methanol is unique due to its hydroxyl group, which imparts different chemical reactivity and biological activity. This hydroxyl group allows for further functionalization and derivatization, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYBJMZOIKMVCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Br)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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